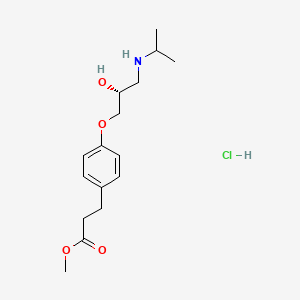

(R)-Esmolol Hydrochloride

Overview

Description

Esmolol hydrochloride is a cardioselective beta1 receptor blocker with rapid onset, a very short duration of action, and no significant intrinsic sympathomimetic activity at therapeutic doses. It is a class II antiarrhythmic. Esmolol decreases the force and rate of heart contractions by blocking beta-adrenergic receptors of the sympathetic nervous system, leading to a decrease in blood pressure .

Synthesis Analysis

The synthesis of a compound like Esmolol Hydrochloride would typically involve a series of organic chemistry reactions, starting from readily available starting materials. The exact process can vary depending on the specific methods and conditions used .Molecular Structure Analysis

The molecular structure of a compound like Esmolol Hydrochloride can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

Esmolol Hydrochloride, like other beta-blockers, primarily acts by blocking the action of certain chemicals on their receptors in the body. It does not undergo significant chemical reactions under normal physiological conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Esmolol Hydrochloride can be determined using various analytical techniques. These might include methods to determine its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications

Cardioselective Beta Blocker : Esmolol Hydrochloride is notable for its rapid metabolism and elimination, making it useful in scenarios requiring short-term beta blockade, such as during surgeries or in managing tachycardia and hypertension during surgical stress (Papich, 2021).

Synthesis and Analysis : Research on the synthesis of Esmolol Hydrochloride, including its enantiomers, has been conducted to improve the methods of producing this compound (Banoth & Banerjee, 2017). Additionally, methods like high-performance liquid chromatography have been developed for its determination, indicating its significance in pharmacological research (Lee, Baaske, & Alam, 1984).

Transdermal Delivery : Research has been conducted on synthesizing and evaluating Esmolol Hydrochloride prodrugs for transdermal delivery, enhancing its applicability in different therapeutic contexts (Bijaya et al., 2010).

Pharmacokinetic Studies : Studies have investigated the stability of Esmolol Hydrochloride in bulk and injection forms, which is crucial for its clinical application (Chaskar & Avhad, 2020).

Species-Dependent Hydrolysis and Protein Binding : Research on the species-dependent hydrolysis and protein binding of Esmolol enantiomers provides valuable insights into its pharmacodynamics and pharmacokinetics across different species, which is important for its therapeutic use (Tang et al., 2012).

Electrochemical Determination : Electrochemical methods have been developed for the determination of Esmolol Hydrochloride, demonstrating its importance in clinical diagnostics (Alarfaj, 2016).

Clinical Efficacy in Procedures : Esmolol Hydrochloride has been studied for its effectiveness in controlling hemodynamic responses during medical procedures like laryngoscopy and intubation (Jacobs et al., 1993).

Comparative Studies : Its efficacy has been compared with other agents like propranolol in various clinical settings, providing insights into its relative advantages and applications (Muller et al., 2017).

Attenuation of Hemodynamic Responses : Studies have also focused on the role of Esmolol Hydrochloride in attenuating hemodynamic responses to medical procedures, further highlighting its utility in clinical settings (Padma & Mydhili, 2015).

Applications in Diagnostics : Esmolol Hydrochloride has been studied for its effect in diagnostic procedures like coronary CT angiography, indicating its utility in cardiovascular diagnostics (Weira, 2014).

Compatibility and Stability Studies : Research has also been conducted on the stability and compatibility of Esmolol Hydrochloride with other pharmaceutical agents, which is crucial for its safe and effective clinical use (Schaaf et al., 1990).

Mechanism of Action

Target of Action

®-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor blocker. The primary targets of this compound are the beta-1 adrenergic receptors located predominantly in cardiac tissue .

Biochemical Pathways

The action of ®-Esmolol Hydrochloride affects the adrenergic signaling pathway. By blocking beta-1 adrenergic receptors, it inhibits the conversion of ATP to cAMP mediated by the enzyme adenylyl cyclase. This leads to a decrease in intracellular cAMP levels, reducing the activation of protein kinase A (PKA), and ultimately decreasing the rate and force of heart contractions .

Pharmacokinetics

The pharmacokinetic properties of ®-Esmolol Hydrochloride are characterized by its rapid onset and short duration of action. It undergoes rapid hydrolysis by esterases in the cytosol of red blood cells, leading to its short half-life. Its metabolites are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of ®-Esmolol Hydrochloride’s action include a reduction in heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. This can help manage conditions like tachycardia and hypertension .

Action Environment

Environmental factors such as temperature and pH can influence the stability and efficacy of ®-Esmolol Hydrochloride. For instance, extreme temperatures may degrade the compound, reducing its effectiveness. Additionally, the drug’s absorption, distribution, metabolism, and excretion can be influenced by factors like the patient’s age, liver function, renal function, and the presence of other medications .

Safety and Hazards

properties

IUPAC Name |

methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747714 | |

| Record name | Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Esmolol Hydrochloride | |

CAS RN |

118629-36-0 | |

| Record name | Esmolol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118629360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDM127985B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)

![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)

![Propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B583977.png)